molecular formula C9H11F2NO B3008030 N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide CAS No. 2189893-46-5

N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide

Cat. No.: B3008030
CAS No.: 2189893-46-5
M. Wt: 187.19
InChI Key: JQWGYEXVXHTKDY-UHFFFAOYSA-N
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Description

N-(2,2-Difluorospiro[23]hexan-5-yl)prop-2-enamide is a synthetic organic compound characterized by the presence of a spirocyclic structure with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a halogenated cyclohexane derivative.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Amidation: The final step involves the formation of the amide bond through a reaction with prop-2-enamide under appropriate conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Difluorocyclohexyl)prop-2-enamide
  • N-(2,2-Difluorocyclopentyl)prop-2-enamide
  • N-(2,2-Difluorocyclobutyl)prop-2-enamide

Uniqueness

N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties compared to its linear or monocyclic counterparts. The presence of the spirocyclic core can influence the compound’s stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,2-difluorospiro[2.3]hexan-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-2-7(13)12-6-3-8(4-6)5-9(8,10)11/h2,6H,1,3-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWGYEXVXHTKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC2(C1)CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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